Mitiglinide Acyl-β-D-glucuronide-d8
Description
Mitiglinide Acyl-β-D-glucuronide-d8 is a deuterium-labeled metabolite of mitiglinide, a rapid-acting insulin secretagogue used to treat type 2 diabetes. The compound is formed via glucuronidation, a phase II metabolic process catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The deuterium substitution (eight deuterium atoms) enhances its stability and utility in analytical studies, particularly in pharmacokinetic and drug-drug interaction (DDI) research. This labeled metabolite is critical for tracing metabolic pathways, quantifying exposure, and assessing DDIs involving CYP2C8 inhibition, a key enzyme in the metabolism of hypoglycemic agents like repaglinide .
Properties
Molecular Formula |
C₂₅H₂₅D₈NO₉ |
|---|---|
Molecular Weight |
499.58 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Metabolic Features
Acyl-β-D-glucuronides are common metabolites of carboxylic acid-containing drugs. Below is a comparative analysis of Mitiglinide Acyl-β-D-glucuronide-d8 with structurally or functionally related compounds:
Table 1: Key Features of Acyl-β-D-glucuronides
Enzyme Interactions and Clinical Implications
- CYP2C8 Inhibition: Clopidogrel acyl-β-D-glucuronide is a strong CYP2C8 inhibitor, leading to significant DDIs with repaglinide (a CYP2C8 substrate), increasing hypoglycemia risk by 40% .
- UGT Polymorphisms : Clopidogrel’s glucuronidation is impaired in carriers of the UGT2B17 deletion allele, reducing metabolite levels and CYP2C8 inactivation . Mitiglinide’s glucuronidation pathway remains uncharacterized but may involve different UGT isoforms, minimizing genetic variability impacts .
Stability and Reactivity
- Deuterium Advantage : Mitiglinide-d8’s deuterium labeling reduces metabolic degradation, improving detection sensitivity in mass spectrometry . Similarly, ethyl-β-D-glucuronide-d5 is stable in biological matrices, enabling reliable alcohol monitoring .
- Mitiglinide-d8’s reactivity profile is less studied but likely mitigated by structural differences and deuterium substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
